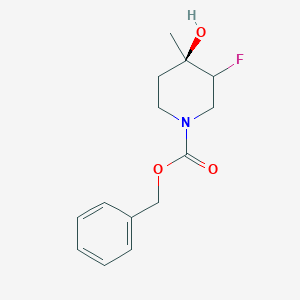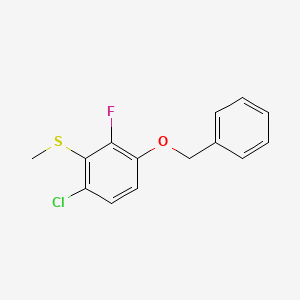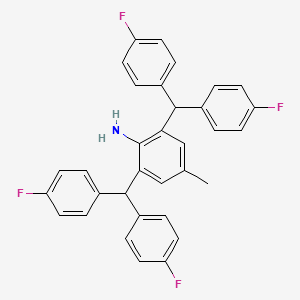
2,6-Bis(bis(4-fluorophenyl)methyl)-4-methylaniline
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2,6-Bis(bis(4-fluorophenyl)methyl)-4-methylaniline is a complex organic compound known for its unique structural properties and potential applications in various fields. This compound features a central aniline core substituted with bis(4-fluorophenyl)methyl groups at the 2 and 6 positions, and a methyl group at the 4 position. The presence of fluorine atoms in the phenyl rings contributes to its distinct chemical behavior.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2,6-Bis(bis(4-fluorophenyl)methyl)-4-methylaniline typically involves multi-step organic reactions. One common method includes the reaction of 2,6-dibromo-4-methylaniline with bis(4-fluorophenyl)methanol in the presence of a strong base such as potassium tert-butoxide. The reaction proceeds through a nucleophilic substitution mechanism, resulting in the formation of the desired compound .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors to ensure consistent reaction conditions and high yields. The purification process often involves recrystallization or chromatography to obtain the pure product .
Chemical Reactions Analysis
Types of Reactions
2,6-Bis(bis(4-fluorophenyl)methyl)-4-methylaniline undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents like potassium permanganate, leading to the formation of quinone derivatives.
Reduction: Reduction reactions can be carried out using agents such as lithium aluminum hydride, resulting in the formation of amine derivatives.
Substitution: The fluorine atoms in the phenyl rings can be substituted with other nucleophiles under appropriate conditions.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Nucleophiles such as sodium methoxide in methanol.
Major Products Formed
Oxidation: Quinone derivatives.
Reduction: Amine derivatives.
Substitution: Various substituted phenyl derivatives.
Scientific Research Applications
2,6-Bis(bis(4-fluorophenyl)methyl)-4-methylaniline has several applications in scientific research:
Chemistry: Used as a ligand in coordination chemistry and as a building block for complex organic synthesis.
Biology: Investigated for its potential as a fluorescent probe due to the presence of fluorine atoms.
Medicine: Explored for its potential use in drug development, particularly in designing molecules with specific biological activities.
Industry: Utilized in the production of specialty polymers and materials with unique properties.
Mechanism of Action
The mechanism of action of 2,6-Bis(bis(4-fluorophenyl)methyl)-4-methylaniline involves its interaction with specific molecular targets. The compound can act as a ligand, binding to metal ions and forming coordination complexes. These complexes can then participate in various catalytic processes. Additionally, the presence of fluorine atoms can enhance the compound’s ability to interact with biological molecules through hydrogen bonding and hydrophobic interactions .
Comparison with Similar Compounds
Similar Compounds
Bis(4-fluorophenyl)methanol: A related compound with similar structural features but lacking the aniline core.
2,6-Bis(6-substituted-1,2,4-triazolo[3,4-b][1,3,4]thiadiazol-3-yl)pyridine: Another compound with bis(4-fluorophenyl) groups but different core structure.
Uniqueness
2,6-Bis(bis(4-fluorophenyl)methyl)-4-methylaniline is unique due to its specific substitution pattern and the presence of both aniline and fluorinated phenyl groups. This combination imparts distinct chemical and physical properties, making it valuable for various applications in research and industry .
Properties
Molecular Formula |
C33H25F4N |
|---|---|
Molecular Weight |
511.5 g/mol |
IUPAC Name |
2,6-bis[bis(4-fluorophenyl)methyl]-4-methylaniline |
InChI |
InChI=1S/C33H25F4N/c1-20-18-29(31(21-2-10-25(34)11-3-21)22-4-12-26(35)13-5-22)33(38)30(19-20)32(23-6-14-27(36)15-7-23)24-8-16-28(37)17-9-24/h2-19,31-32H,38H2,1H3 |
InChI Key |
HYUUKGQTHQXVIA-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC(=C(C(=C1)C(C2=CC=C(C=C2)F)C3=CC=C(C=C3)F)N)C(C4=CC=C(C=C4)F)C5=CC=C(C=C5)F |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


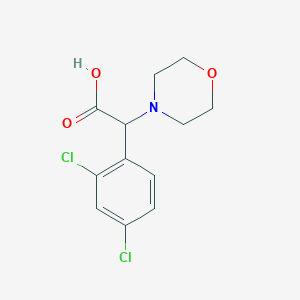
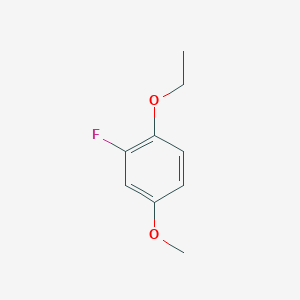

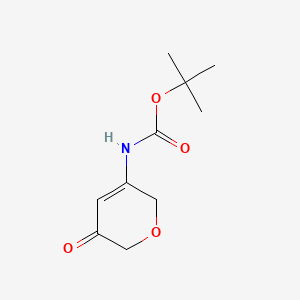
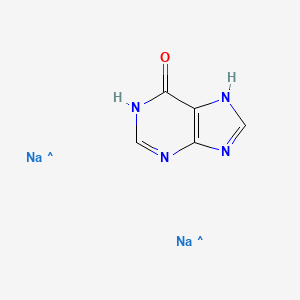

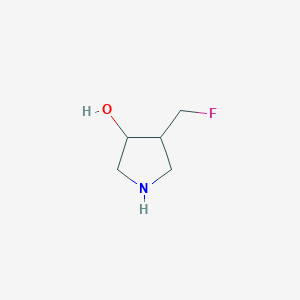
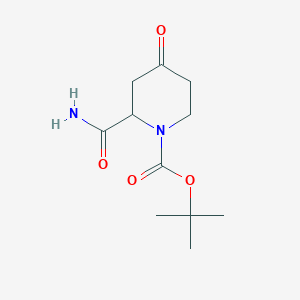
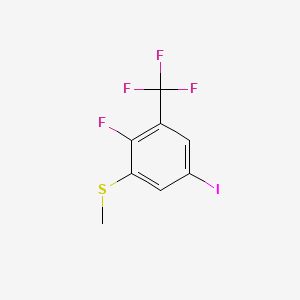
![2-(3-(4-Fluorobenzyl)bicyclo[1.1.1]pentan-1-yl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane](/img/structure/B14774369.png)
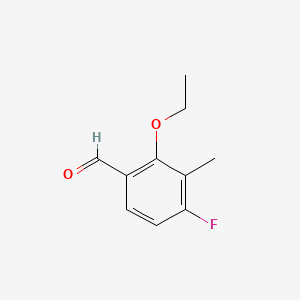
![3-(2-([1,1'-Biphenyl]-4-yl)-8-methylimidazo[1,2-a]pyridin-3-yl)acrylic acid](/img/structure/B14774385.png)
